1-(2-(Hydroxymethyl)phenyl)ethanone
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Overview
Description
1-(2-(Hydroxymethyl)phenyl)ethanone is an organic compound with the molecular formula C9H10O2 It is a derivative of acetophenone, where a hydroxymethyl group is attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Hydroxymethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene derivatives. For instance, the reaction of 2-(hydroxymethyl)benzoyl chloride with ethyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like dichloromethane and controlled temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: 1-(2-(Carboxymethyl)phenyl)ethanone.
Reduction: 1-(2-(Hydroxymethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-(Hydroxymethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2-(Hydroxymethyl)phenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(2-Hydroxyphenyl)ethanone: Similar structure but lacks the hydroxymethyl group.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains a methoxy group instead of a hydroxymethyl group.
1-(2-Hydroxy-6-methoxyphenyl)ethanone: Another derivative with a methoxy group at a different position
Uniqueness: 1-(2-(Hydroxymethyl)phenyl)ethanone is unique due to the presence of the hydroxymethyl group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding and can be further modified to introduce new functionalities .
Properties
Molecular Formula |
C9H10O2 |
---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,10H,6H2,1H3 |
InChI Key |
MHLDWFDANJFARL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CO |
Origin of Product |
United States |
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